N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE
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Overview
Description
N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE is a compound that features an adamantane moiety attached to a phenyl ring, which is further connected to a trifluoroacetamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE typically involves the reaction of 1-adamantylamine with 4-bromophenyl trifluoroacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 1-adamantylamine attacks the carbonyl carbon of the trifluoroacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the trifluoroacetamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-adamantyl)phenyl]acetamide: Similar structure but lacks the trifluoro group.
N-[4-(1-adamantyl)phenyl]methanamide: Similar structure with a methanamide group instead of trifluoroacetamide.
N-[4-(1-adamantyl)phenyl]propionamide: Similar structure with a propionamide group.
Uniqueness
N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. The trifluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c19-18(20,21)16(23)22-15-3-1-14(2-4-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXLGJQKEZYEQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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